1,3-Bis(carboxyphenoxy)propane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

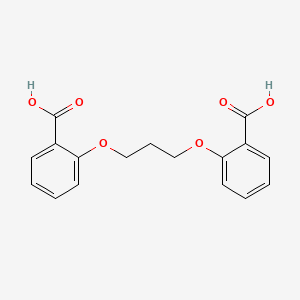

Structure

3D Structure

属性

分子式 |

C17H16O6 |

|---|---|

分子量 |

316.30 g/mol |

IUPAC 名称 |

2-[3-(2-carboxyphenoxy)propoxy]benzoic acid |

InChI |

InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) |

InChI 键 |

WXMFWWZIJLIMLP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-bis(carboxyphenoxy)propane, a valuable monomer utilized in the creation of aromatic polyanhydrides for drug delivery applications.[1] The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This document outlines the detailed experimental protocol, key reaction parameters, and the underlying chemical principles.

Reaction Scheme

The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a strong base, typically sodium hydroxide (B78521).[5][6] The overall reaction is depicted below:

2 (HOOC-C₆H₄-OH) + Br-CH₂CH₂CH₂-Br + 4 NaOH → HOOC-C₆H₄-O-CH₂CH₂CH₂-O-C₆H₄-COOH + 4 NaBr + 4 H₂O

This reaction is a classic example of the Williamson ether synthesis, where the sodium salt of the phenoxide ion, formed in situ, acts as a nucleophile and displaces the bromide ions from 1,3-dibromopropane in an SN2 reaction.[2][3]

Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of 1,3-bis(p-carboxyphenoxy)propane.[5][6]

Materials and Equipment:

-

1000 mL three-neck round-bottom flask

-

Heating mantle

-

Condenser

-

Overhead stirrer

-

Addition funnel (at least 60 mL capacity)

-

4-hydroxybenzoic acid (HBA)

-

Sodium hydroxide (NaOH)

-

Deionized water (DI-H₂O)

-

1,3-dibromopropane (DBP)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Methanol for purification[6]

Procedure:

-

Preparation of the Sodium Hydroxide Solution: Dissolve 110 g (2.75 moles) of NaOH in 400 mL of DI-H₂O in a separate beaker. Caution: This process is highly exothermic; dissolve the NaOH in stages and cool the solution as needed.[5]

-

Reaction Setup: Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 1000 mL three-neck round-bottom flask.[5] Assemble the flask with the overhead stirrer in the center neck, a condenser in one side neck, and an addition funnel in the other.[5]

-

Formation of the Phenoxide: Slowly add the prepared NaOH solution to the flask containing the 4-hydroxybenzoic acid while stirring.[5]

-

Initiation of Reflux: Begin heating the mixture using the heating mantle until a gentle reflux is achieved.[5]

-

Addition of 1,3-dibromopropane: Place 50.8 mL (0.5 moles) of 1,3-dibromopropane into the addition funnel.[5] Add the 1,3-dibromopropane dropwise to the refluxing solution at a rate of approximately 8-10 drops per minute.[5]

-

Overnight Reflux: Once the addition of 1,3-dibromopropane is complete, continue to reflux the reaction mixture overnight.[5] A white precipitate should become visible during the reaction.[5]

-

Cooling and Precipitation: After the overnight reflux, turn off the heat and allow the solution to cool to room temperature.[5]

-

Acidification and Product Isolation: Once cooled, the solution is acidified to precipitate the crude product. This can be done by reprecipitation with a 3 M H₂SO₄ solution.[6] The resulting white precipitate is then filtered.

-

Purification: The crude product can be purified by dissolving it in a sodium hydroxide solution and reprecipitating it with acid, followed by washing with cold water.[6] An alternative purification method involves recrystallization from methanol.[6]

-

Drying: The purified white precipitate of 1,3-bis(4-carboxyphenoxy)propane (B1197222) is dried before characterization.[6]

Data Presentation

Table 1: Reagent and Reaction Parameters

| Parameter | Value | Moles | Reference |

| 4-Hydroxybenzoic Acid | 152 g | 1.1 | [5] |

| Sodium Hydroxide | 110 g | 2.75 | [5] |

| 1,3-Dibromopropane | 50.8 mL | 0.5 | [5] |

| Solvent | 400 mL DI-H₂O | N/A | [5] |

| Reaction Temperature | Gentle Reflux | N/A | [5] |

| Reaction Time | Overnight | N/A | [5] |

| Yield | 60% | [6] |

Table 2: Physical and Spectral Data of 1,3-Bis(4-carboxyphenoxy)propane

| Property | Value | Reference |

| Melting Point | 318–320 °C | [6] |

| Appearance | White solid | [5][6] |

| FT-IR (KBr, cm⁻¹) | [6] | |

| O-H (Carboxylic Acid) | 2511–3016 (strong, broad) | [6] |

| C=O (Carboxylic Acid) | 1678 (strong) | [6] |

| C=C (Aromatic) | 1606 (strong) | [6] |

| C-O (Ether) | 1249 (strong) | [6] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, a molecule of significant interest in the development of metal-organic frameworks (MOFs). This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data.

Introduction

4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid is a versatile organic linker used in the construction of complex supramolecular structures, particularly metal-organic frameworks. Its rigid aromatic components are separated by a flexible propane-1,3-dioxy spacer, allowing for the formation of diverse and potentially functional crystalline materials. This guide will focus on the chemical synthesis of this key building block.

Synthetic Pathway Overview

The primary and most accessible synthetic route to 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid involves a two-step process. The first step is a Williamson ether synthesis to form the diester precursor, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate. This is followed by a hydrolysis reaction to yield the final diacid product.

An alternative conceptual pathway could begin with the synthesis of the corresponding dialdehyde, 4,4'-(propane-1,3-diyldioxy)dibenzaldehyde, followed by oxidation to the diacid.

Experimental Protocols

Step 1: Synthesis of Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate

This procedure is adapted from the synthesis of the dimethyl ester derivative.[1]

Materials:

-

Methyl 4-hydroxybenzoate (B8730719)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

In a reaction vessel, dissolve methyl 4-hydroxybenzoate (0.03 mol, 4.56 g) in acetonitrile (50 mL).

-

Add potassium carbonate (0.06 mol, 8.28 g) to the solution.

-

Heat the mixture to 120 °C and stir for one hour.

-

Add 1,3-dibromopropane (0.3 mol, 6.05 g) to the reaction mixture.

-

Continue the reaction for 7 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetonitrile by steam distillation.

-

Extract the product with ethyl acetate.

-

Remove the ethyl acetate to yield the colorless product, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate.

Step 2: Hydrolysis to 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid

The following is a general hydrolysis protocol, as specific details for this compound were not found in the searched literature.

Materials:

-

Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate.[1]

| Parameter | Value |

| Starting Material | Methyl 4-hydroxybenzoate |

| Reagents | 1,3-dibromopropane, Potassium carbonate |

| Solvent | Acetonitrile |

| Reaction Temperature | 120 °C |

| Reaction Time | 7 hours |

| Yield of Diester | 45% |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid.

Caption: Synthetic workflow for 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid.

Concluding Remarks

The synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid is a straightforward process that can be achieved in good yields through a two-step synthetic sequence. The methodologies outlined in this guide are well-established and can be readily implemented in a standard organic chemistry laboratory. The primary application of this compound as a linker in the formation of metal-organic frameworks underscores its importance in materials science and may have implications for drug delivery and other biomedical applications.

References

An In-depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(p-carboxyphenoxy)propane (CAS Number: 3753-81-9), hereafter referred to as CPP, is a dicarboxylic acid monomer that has garnered significant attention in the field of biomedical materials. Its chemical structure, featuring two carboxylic acid groups linked by a flexible propane (B168953) diether chain, makes it an ideal building block for the synthesis of biodegradable polyanhydrides. These polymers are particularly valued in the realm of drug delivery for their ability to facilitate controlled and sustained release of therapeutic agents. This technical guide provides a comprehensive overview of CPP, including its physicochemical properties, a detailed synthesis protocol, and its primary application in the formulation of drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of CPP is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 3753-81-9 | [1] |

| Molecular Formula | C₁₇H₁₆O₆ | [1][2] |

| Molecular Weight | 316.31 g/mol | [2][3] |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [1][4] |

| Synonyms | 1,3-Bis(4-carboxyphenoxy)propane, 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid | [1][5] |

| Appearance | Solid | [2] |

| Melting Point | 310 °C (lit.) | [6] |

| Purity | ≥97% | [2] |

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

The synthesis of CPP is typically achieved through a Williamson ether synthesis reaction. This method involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a base.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of CPP.[7]

Materials:

-

4-hydroxybenzoic acid (HBA)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water (DI-H₂O)

-

1,3-dibromopropane

Equipment:

-

1000 mL 3-neck round bottom flask

-

Heating mantle

-

Condenser

-

Stirring apparatus

Procedure:

-

In a 1000 mL 3-neck round bottom flask, dissolve 152 g (1.1 mole) of 4-hydroxybenzoic acid in 400 mL of a 6.9 M sodium hydroxide solution (prepared by dissolving 110 g of NaOH in 400 mL of DI-H₂O).

-

Equip the flask with a condenser and a stirring apparatus and place it in a heating mantle.

-

Heat the mixture to reflux with constant stirring.

-

Slowly add 1,3-dibromopropane to the refluxing mixture.

-

Continue the reflux for a specified period to ensure the completion of the reaction.

-

After cooling, the reaction mixture is acidified to precipitate the crude product.

-

The crude CPP is then collected by filtration and purified by recrystallization.

Application in Drug Delivery

The primary application of CPP is as a monomer in the synthesis of polyanhydrides for biodegradable drug delivery systems.[8] These polymers are designed to erode in a controlled manner, releasing the encapsulated drug over a prolonged period.

Polyanhydride Synthesis Workflow

The synthesis of polyanhydrides from CPP typically involves a melt polycondensation reaction. This process is often carried out with other dicarboxylic acids, such as sebacic acid, to tailor the physicochemical properties of the resulting polymer.

Caption: General workflow for the synthesis of CPP-based polyanhydrides for drug delivery.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest that 1,3-Bis(p-carboxyphenoxy)propane itself has a specific interaction with or modulating effect on intracellular signaling pathways. Its primary role is that of a monomer for the creation of biocompatible and biodegradable polymers. The biological effects observed with these polymers are generally attributed to the encapsulated therapeutic agent or the degradation products of the polymer backbone.

The logical relationship for the biological effect of a CPP-based drug delivery system can be visualized as follows:

References

- 1. 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS: 3753-81-9 | CymitQuimica [cymitquimica.com]

- 3. 1,3-Bis(4-carboxyphenoxy)propane 97 3753-81-9 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CAS NO. 3753-81-9 | 1 3-BIS(P-CARBOXYPHENOXY)PROPANE | C17H16O6 [localpharmaguide.com]

- 7. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CAS No. 3753-81-9), often abbreviated as CPP, is a dicarboxylic acid monomer that plays a crucial role in the synthesis of biodegradable polyanhydrides.[1] These polymers are of significant interest in the field of drug delivery due to their biocompatibility and surface-eroding properties, which allow for controlled, zero-order drug release. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its application in drug delivery systems.

Core Chemical Properties

This compound is a white solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆O₆ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| CAS Number | 3753-81-9 | [1] |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [1] |

| Melting Point | 310 °C | [2] |

| Boiling Point (Predicted) | 533.5 ± 30.0 °C |

| Property | Value | Source(s) |

| Solubility | Soluble in acetone, ethyl acetate; exhibits an odd-even effect on solubility in organic solvents where dicarboxylic acids with an even number of carbon atoms have lower solubility than adjacent odd-numbered homologs. The presence of water can enhance the solubility of carboxylic acids in some organic solvents. | [3][4] |

| Appearance | White solid | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis reaction between 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459) in the presence of a strong base.

Experimental Protocol:

-

Reaction Setup: In a 1000 mL 3-neck round-bottom flask, combine 152 g (1.1 mole) of 4-hydroxybenzoic acid with a solution of 110 g (2.75 moles) of sodium hydroxide (B78521) in 400 mL of deionized water.[5]

-

Heating and Reflux: Equip the flask with a condenser and an overhead stirrer. Heat the mixture to a gentle reflux.[5]

-

Addition of Alkyl Halide: Slowly add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the refluxing solution via an addition funnel at a rate of approximately 8-10 drops per minute.[5]

-

Overnight Reflux: Once the addition is complete, continue to reflux the reaction mixture overnight. A white precipitate should become visible.[5]

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature.

-

Purification: The crude product is purified by dissolving it in water and reprecipitating it with a 3 M sulfuric acid solution. The resulting white precipitate is then washed with cold water, filtered, and dried.[2]

References

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 3. An odd–even effect on solubility of dicarboxylic acids in organic solvents [inis.iaea.org]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

In-Depth Technical Guide to the Physical Properties of 1,3-Bis(carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane, also known as 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid, is a molecule of significant interest in the fields of polymer chemistry and drug delivery. Its rigid aromatic structure, combined with the flexibility of the propane (B168953) linker and the presence of two carboxylic acid functional groups, makes it a valuable building block for the synthesis of polymers, particularly biodegradable polyanhydrides used in controlled-release drug delivery systems. A thorough understanding of its physical properties is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, including its chemical structure, molecular properties, and available spectral and thermal data.

Chemical Structure and Identification

The chemical structure of this compound consists of two carboxyphenoxy moieties linked by a propane chain.

Caption: Chemical Structure of this compound.

General and Molecular Properties

A summary of the key identification and molecular properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₆ | |

| Molecular Weight | 316.31 g/mol | |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [1] |

| CAS Number | 3753-81-9 | |

| SMILES String | C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | [1] |

| InChI Key | VBISQLWPGDULSX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. It is important to note that some of these properties are predicted and experimental verification is recommended.

| Property | Value | Method | Reference |

| Melting Point | 310 °C | Literature | |

| Boiling Point | 533.5 ± 30.0 °C | Predicted | [2] |

| Appearance | Solid | - |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is outlined below.[3]

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Addition of Linker: To the resulting solution, slowly add 1,3-dibromopropane.

-

Reaction: The mixture is then heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.

-

Precipitation: After cooling, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the crude this compound.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization.[3]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2511–3016 | O-H stretch (Carboxylic Acid) | [3] |

| 1678 | C=O stretch (Carboxylic Acid) | [3] |

| 1606 | C=C stretch (Aromatic) | [3] |

| 1249 | C-O stretch (Ether) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of this compound can be calculated and are available in public databases.[4]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the thermal stability and phase behavior of materials. A study involving polyamides based on 1,3-bis(4-carboxy phenoxy) propane reported thermal properties of the resulting polymers, indicating the monomer's suitability for polymerization at elevated temperatures.[3] However, specific DSC and TGA data for the pure monomer are not extensively reported in the literature.

Solubility

Safety Information

For detailed safety information, including handling, storage, and disposal, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated overview of the currently available physical property data for this compound. While key identifiers, molecular properties, and some spectroscopic data are established, there remain opportunities for further experimental characterization, particularly in the areas of quantitative solubility, thermal analysis of the pure compound, and detailed NMR and mass spectral analysis. Such data would be invaluable for researchers and professionals working with this versatile molecule in the development of advanced materials and drug delivery systems.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 1,3-Bis(carboxyphenoxy)propane

This technical guide provides an in-depth overview of the synthesis and physicochemical properties, with a primary focus on the melting point, of 1,3-Bis(carboxyphenoxy)propane. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a monomer for creating biodegradable polymers for drug delivery applications. This document compiles available data, presents detailed experimental protocols, and includes visualizations to elucidate key processes.

Introduction

This compound is an aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of polyanhydrides. These polymers are of significant interest in the pharmaceutical field due to their biocompatibility and bioerodible nature, making them excellent candidates for controlled drug delivery systems. The physicochemical properties of the monomer, particularly its melting point, are critical parameters that influence polymer synthesis, processing, and the final characteristics of the drug delivery vehicle. This guide will focus on the most extensively studied isomer, 1,3-Bis(4-carboxyphenoxy)propane.

Physicochemical Data

Table 1: General Physicochemical Properties of 1,3-Bis(4-carboxyphenoxy)propane

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₆ | [1][2] |

| Molecular Weight | 316.31 g/mol | [1] |

| CAS Number | 3753-81-9 | [1][2] |

| Appearance | Solid | [1] |

Table 2: Melting Point of 1,3-Bis(4-carboxyphenoxy)propane

| Reported Melting Point | Method | Reference |

| 310 °C (lit.) | Not specified | [1][3] |

| 318–320 °C | Not specified | [4] |

Synthesis of 1,3-Bis(4-carboxyphenoxy)propane

The synthesis of 1,3-Bis(4-carboxyphenoxy)propane is typically achieved through a Williamson ether synthesis. The following protocol is based on established literature.[4][5]

Experimental Protocol: Synthesis

Materials:

-

4-hydroxybenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water (DI-H₂O)

-

Methanol

-

Sulfuric acid (H₂SO₄) (3 M solution)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid and sodium hydroxide in deionized water.

-

Slowly add 1,3-dibromopropane to the stirred solution.

-

Reflux the mixture for several hours.

-

After cooling, the crude product is precipitated.

-

The crude product is purified by dissolving it in a sodium hydroxide solution and then reprecipitating it by the addition of 3 M sulfuric acid.

-

The purified product is washed with cold water, filtered, and dried to yield a white precipitate of 1,3-bis(4-carboxyphenoxy)propane.[4]

Caption: Synthesis of 1,3-Bis(4-carboxyphenoxy)propane.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[6][7] Two common methods for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741> Method)

This method is a widely accepted standard for determining the melting range of a solid.[8][9][10]

Experimental Protocol: Capillary Method

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[11]

-

Capillary tubes (closed at one end)

-

Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

-

Sample Preparation: A small amount of the dry 1,3-Bis(4-carboxyphenoxy)propane powder is introduced into a capillary tube and packed to a height of 2.5-3.5 mm.[8]

-

Initial Determination (Rapid): The sample is heated rapidly to obtain an approximate melting point.[6]

-

Accurate Determination:

-

A fresh sample is prepared.

-

The apparatus is heated to a temperature approximately 5 °C below the expected melting point.[9]

-

The heating rate is then adjusted to 1-2 °C per minute.[6][12]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.[6]

-

-

Verification: The procedure should be repeated at least twice with fresh samples to ensure consistency.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides a more detailed thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion.[14][15]

Experimental Protocol: DSC

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Analytical balance

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of 1,3-Bis(4-carboxyphenoxy)propane is placed in a hermetically sealed aluminum pan.[14] An empty sealed pan is used as a reference.

-

Thermal History Erasure: The sample is subjected to a heat/cool/heat cycle to erase any previous thermal history.[14]

-

Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]

-

Analysis: The melting point is determined from the onset of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the heat of fusion.[14][17]

Caption: Melting Point Determination Workflow.

Conclusion

This technical guide has summarized the available data on the melting point of 1,3-Bis(4-carboxyphenoxy)propane, with a specific focus on the para isomer due to the availability of data. Detailed experimental protocols for its synthesis and melting point determination via capillary methods and DSC have been provided to aid researchers in their laboratory work. The presented workflows and data tables offer a valuable resource for the characterization of this important monomer in the field of drug delivery and polymer science. Further research is warranted to determine the physicochemical properties of the ortho and meta isomers to provide a more complete understanding of this class of compounds.

References

- 1. 1,3-Bis(4-carboxyphenoxy)propane 97 3753-81-9 [sigmaaldrich.com]

- 2. 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE | 3753-81-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. scribd.com [scribd.com]

- 10. uspbpep.com [uspbpep.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. youtube.com [youtube.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. s4science.at [s4science.at]

Solubility Profile of 1,3-Bis(carboxyphenoxy)propane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(carboxyphenoxy)propane (CPP), a key monomer in the synthesis of biodegradable polyanhydrides used in drug delivery systems. While specific quantitative solubility data for CPP in a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility behavior based on its chemical structure and provides detailed experimental protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound is a dicarboxylic acid featuring two aromatic rings and a flexible propane (B168953) linker. Its solubility is governed by the interplay between the polar carboxylic acid groups and the largely nonpolar aromatic and aliphatic backbone.

-

Polarity: The presence of two carboxylic acid groups allows for hydrogen bonding, making the molecule more soluble in polar solvents that can act as hydrogen bond donors or acceptors.

-

Aromaticity: The phenyl rings contribute to the nonpolar character of the molecule, suggesting some solubility in aromatic solvents.

-

Molecular Size and Rigidity: The relatively large and rigid structure of CPP can limit its solubility, even in solvents with similar polarity.

Based on these structural features, a qualitative assessment of solubility in common organic solvents can be inferred.

Qualitative Solubility Data

While precise quantitative data is scarce, the following table provides an expected qualitative solubility profile for this compound. This information is derived from general principles of solubility for aromatic dicarboxylic acids and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Strong hydrogen bond acceptors that can effectively solvate the carboxylic acid groups. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | Can act as both hydrogen bond donors and acceptors, but the nonpolar backbone may limit high solubility. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Sparingly Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Halogenated | Dichloromethane, Chloroform | Poorly Soluble to Insoluble | Generally less effective at solvating the polar carboxylic acid groups. |

| Nonpolar Aromatic | Toluene, Benzene | Poorly Soluble to Insoluble | While "like-dissolves-like" applies to the aromatic rings, the polar groups dominate. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Lack of favorable interactions with the polar carboxylic acid groups. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental methodologies are recommended.

Isothermal Equilibrium Method

This is a standard and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Ensure that solid material remains undissolved to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Use a constant temperature water bath or incubator to maintain the desired temperature.

-

-

Phase Separation:

-

Allow the suspension to settle, or centrifuge the mixture to separate the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable standard curve.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve to relate absorbance to concentration.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

-

Calculation:

Solubility (g/L) = (Concentration from analysis) x (Volume of supernatant) / (Initial volume of solvent)

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for a quick estimation of solubility.

Methodology:

-

Saturation:

-

Prepare a saturated solution of this compound in a known volume of the solvent at a specific temperature, as described in the isothermal equilibrium method.

-

-

Filtration:

-

Filter the saturated solution through a pre-weighed filter paper to remove any undissolved solid.

-

-

Evaporation:

-

Transfer a known volume of the clear filtrate to a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

-

Weighing:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation:

Solubility (g/L) = (Weight of dried solute) / (Volume of filtrate taken for evaporation)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Equilibrium Method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

An In-depth Technical Guide to the FT-IR Spectrum of 1,3-Bis(carboxyphenoxy)propane

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of compounds like 1,3-bis(carboxyphenoxy)propane (CPP) is fundamental. This diacid is a crucial building block in the synthesis of various polymers, including polyanhydrides used in controlled drug delivery systems. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method to identify and characterize such molecules by analyzing their vibrational modes. This guide offers a detailed examination of the FT-IR spectrum of this compound, complete with quantitative data, experimental protocols, and structural diagrams.

Molecular Structure and Functional Groups

This compound is a dicarboxylic acid featuring two carboxyphenoxy groups linked by a propane (B168953) chain. The key functional groups that give rise to its characteristic infrared absorption bands are the carboxylic acid O-H, the carbonyl C=O, the aromatic C=C, the ether C-O, and the alkyl C-H bonds.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound exhibits a series of absorption bands that are indicative of its molecular structure. The quantitative data for the principal peaks are summarized in the table below. This data has been compiled from available spectroscopic information.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2511–3016 | Strong, Broad | O-H stretching of the carboxylic acid dimer |

| 1678 | Strong | C=O stretching of the carboxylic acid |

| 1606 | Strong | C=C stretching of the aromatic ring |

| 1514 | Medium | C=C stretching of the aromatic ring |

| 1431 | Strong | In-plane O-H bending of the carboxylic acid |

| 1303 | Strong | C-O stretching of the carboxylic acid |

| 1249 | Strong | Asymmetric C-O-C stretching of the ether |

| 1170 | Strong | Symmetric C-O-C stretching of the ether |

| 1055 | Medium | In-plane C-H bending of the aromatic ring |

| 999 | Medium | Out-of-plane O-H bending of the carboxylic acid dimer |

| 848 | Medium | Out-of-plane C-H bending of the aromatic ring |

| 766 | Strong | Out-of-plane C-H bending of the aromatic ring |

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by features characteristic of carboxylic acids and aromatic ethers. The very broad absorption band observed between 2511 and 3016 cm⁻¹ is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[2][3][4] The strong, sharp peak at 1678 cm⁻¹ is attributed to the C=O stretching of the carboxyl group.[2][3] The presence of the aromatic rings is confirmed by the sharp peaks at 1606 and 1514 cm⁻¹, corresponding to C=C stretching vibrations. The strong absorptions at 1249 and 1170 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the ether linkages, respectively.

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound.

Objective: To acquire a high-resolution FT-IR spectrum of solid this compound using the KBr pellet technique.

Materials and Equipment:

-

This compound (solid powder)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

-

Distribute the powder evenly by gently tapping the side of the collar.

-

Place the plunger into the collar and transfer the assembly to the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction and normalize the spectrum.

-

Identify and label the significant absorption peaks.

-

Logical Relationship of Functional Groups to FT-IR Peaks

The following diagram illustrates the relationship between the key functional groups in the this compound molecule and their corresponding characteristic regions in the FT-IR spectrum.

Caption: Molecular functional groups and their FT-IR absorption regions.

Experimental Workflow for FT-IR Analysis

The process of obtaining and analyzing the FT-IR spectrum of this compound can be visualized as a sequential workflow.

Caption: A typical workflow for FT-IR spectroscopic analysis.

References

1H NMR Analysis of 1,3-Bis(carboxyphenoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-bis(carboxyphenoxy)propane. It includes a detailed experimental protocol for sample preparation and data acquisition, a comprehensive interpretation of the 1H NMR spectrum with tabulated data, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Introduction

This compound is a molecule of interest in various fields, including materials science and drug delivery, due to its rigid aromatic components linked by a flexible propyl chain. 1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of this molecule, providing detailed information about the chemical environment of its protons. This guide serves as a comprehensive resource for researchers working with this compound.

Predicted 1H NMR Spectral Data

Due to the symmetry of the 1,3-bis(4-carboxyphenoxy)propane (B1197222) molecule, a simplified 1H NMR spectrum is expected. The protons on the two phenyl rings are chemically equivalent, as are the protons on the propyl chain. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Ha | ~12.0 - 13.0 | Singlet (broad) | 2H | - | Carboxylic Acid (-COOH) |

| Hb | ~7.9 - 8.1 | Doublet | 4H | ~8-9 | Aromatic Protons (ortho to -COOH) |

| Hc | ~6.9 - 7.1 | Doublet | 4H | ~8-9 | Aromatic Protons (ortho to -O-) |

| Hd | ~4.2 - 4.4 | Triplet | 4H | ~6-7 | Methylene Protons (-O-CH2-) |

| He | ~2.2 - 2.4 | Quintet | 2H | ~6-7 | Methylene Protons (-CH2-CH2-CH2-) |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3][4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, the residual solvent peak can often be used for calibration.

1H NMR Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

-

Peak Picking: Identify the chemical shifts of all peaks.

-

Coupling Constant Measurement: Measure the coupling constants for all multiplets.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected splitting patterns in its 1H NMR spectrum.

References

In-Depth Technical Guide to the Thermal Analysis of 1,3-Bis(carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 1,3-Bis(carboxyphenoxy)propane (BCPP), a key monomer in the synthesis of advanced polymers utilized in drug delivery systems and other biomedical applications. Understanding the thermal properties of BCPP is critical for controlling polymerization processes, ensuring the stability of the resulting materials, and predicting their performance. This document details the key thermal characteristics of BCPP, outlines experimental protocols for its analysis, and provides a logical workflow for these investigations.

Core Thermal Properties

This compound is a crystalline solid at room temperature. Its thermal behavior is primarily characterized by its melting point and its decomposition temperature. The melting point is a critical parameter for processing, as it dictates the lower limit for melt polymerization. The thermal stability, assessed by thermogravimetric analysis, is crucial for defining the upper-temperature limit of its handling and processing to prevent degradation.

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below is a summary of the key quantitative data.

| Thermal Property | Value | Analytical Method |

| Melting Point (T_m) | 310 - 320 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition | > 300 °C (estimated) | Thermogravimetric Analysis (TGA) |

| 5% Weight Loss Temperature | Not explicitly reported for the pure monomer | Thermogravimetric Analysis (TGA) |

| Enthalpy of Fusion (ΔH_f) | Data not available in searched literature | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard practices for the analysis of organic crystalline compounds and polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above its expected decomposition point (e.g., 600 °C).

-

A constant heating rate, typically 10 °C/min, is applied.

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered sample (typically 2-5 mg) is encapsulated in an aluminum sample pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

A temperature program is established, which typically involves an initial isothermal period, followed by a heating ramp through the melting transition, and a subsequent cooling and second heating cycle to observe any changes in thermal behavior after the initial melt. A typical heating rate is 10 °C/min.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (T_m), and the area under the peak is integrated to determine the enthalpy of fusion (ΔH_f).

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the experimental process and the relationships between the analytical techniques, the following diagrams have been generated using Graphviz.

Caption: Workflow for the thermal analysis of this compound.

An In-depth Technical Guide to the Molecular Structure and Applications of 1,3-Bis(carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CPP) is a dicarboxylic acid monomer that serves as a crucial building block in the synthesis of biodegradable polyanhydrides. Its chemical structure allows for the formation of polymers with desirable properties for controlled drug delivery applications. This technical guide provides a comprehensive overview of the molecular structure of CPP, its synthesis, and its application in the development of advanced drug delivery systems.

Molecular Structure and Properties

This compound is an aromatic dicarboxylic acid with a flexible propane (B168953) linker. This combination of rigid aromatic groups and a flexible aliphatic chain imparts unique properties to the resulting polymers.

| Identifier | Value |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid |

| Chemical Formula | C17H16O6 |

| Molecular Weight | 316.31 g/mol |

| CAS Number | 3753-81-9 |

| SMILES String | OC(=O)c1ccc(OCCCOc2ccc(cc2)C(O)=O)cc1 |

| Melting Point | 310 °C |

A summary of key identifiers and properties for this compound.

Spectroscopic Data

The molecular structure of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (COOH) | ~12.0 | Singlet (broad) |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

| Methylene (OCH₂) | ~4.2 | Triplet |

| Methylene (CH₂) | ~2.2 | Quintet |

Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (C-O) | ~162 |

| Aromatic (C-C) | 115 - 132 |

| Methylene (OCH₂) | ~65 |

| Methylene (CH₂) | ~28 |

Predicted ¹³C NMR chemical shifts for this compound.

FT-IR Spectral Data

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1680-1710 |

| C-O (Ether) | 1200-1300 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

Characteristic FT-IR absorption bands for this compound.

Experimental Protocols

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

This protocol is adapted from the Khademhosseini Laboratory at MIT.

Materials:

-

4-hydroxybenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Ethanol for washing

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle

-

Reflux condenser

-

Overhead stirrer

-

Addition funnel

Procedure:

-

In a three-neck round-bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Set up the flask with a heating mantle, reflux condenser, and an overhead stirrer.

-

Heat the mixture to reflux.

-

Slowly add 1,3-dibromopropane to the reaction mixture via an addition funnel.

-

Continue refluxing the mixture overnight.

-

After cooling to room temperature, acidify the solution with HCl or H₂SO₄ to precipitate the product.

-

Filter the white precipitate and wash it thoroughly with deionized water and then with ethanol.

-

Dry the product under vacuum.

Application in Drug Delivery

This compound is a key monomer in the synthesis of polyanhydrides for drug delivery. A notable example is the copolymerization of CPP with sebacic acid (SA) to form poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane) (P(CPP-SA)). This biodegradable polymer is used in the FDA-approved Gliadel® wafer, which delivers the chemotherapeutic agent carmustine (B1668450) (BCNU) directly to the site of a brain tumor.

The drug release mechanism from the P(CPP-SA) matrix is based on surface erosion. As the anhydride (B1165640) bonds in the polymer backbone are hydrolyzed, the polymer erodes, releasing the encapsulated drug in a controlled manner.

Experimental Workflow: Synthesis of P(CPP-SA) and Formulation of Drug-Loaded Microspheres

Caption: Experimental workflow for the synthesis of P(CPP-SA) and formulation of drug-loaded microspheres.

Conclusion

This compound is a versatile monomer that plays a significant role in the field of drug delivery. Its unique molecular structure allows for the creation of biodegradable polyanhydrides with tunable properties for controlled release applications. The well-established synthesis protocols and the clinical success of P(CPP-SA)-based drug delivery systems highlight the importance of this compound in the development of advanced therapeutic strategies. Further research into novel copolymers and formulations based on this compound holds promise for addressing a wide range of clinical needs.

Molecular Structure Diagram

Caption: 2D chemical structure of this compound.

A Theoretical Investigation of 1,3-Bis(carboxyphenoxy)propane: A Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a proposed theoretical and computational investigation of 1,3-Bis(carboxyphenoxy)propane, a molecule of interest in drug delivery and polymer chemistry. Due to a lack of existing theoretical studies, this paper serves as a technical guide for future research, detailing potential experimental protocols and the expected insights to be gained.

Introduction

This compound is a versatile organic molecule utilized as a monomer in the synthesis of polyanhydrides and polyamides.[1] These polymers have shown significant promise as biodegradable carriers for drug delivery applications.[2] While experimental data on its synthesis and some polymeric derivatives exist, a thorough theoretical understanding of the molecule's conformational landscape, electronic properties, and reactivity is currently absent from the scientific literature. This whitepaper proposes a comprehensive in-silico investigation to elucidate these properties, which is crucial for the rational design of novel polymers and drug delivery systems with tailored characteristics.

Current State of Knowledge

Experimental studies have successfully demonstrated the synthesis of this compound and its subsequent polymerization.[1][3] Spectroscopic and thermal analysis of polyamides derived from this monomer have provided some initial characterization.[1] However, to the best of our knowledge, no dedicated theoretical studies on the conformational analysis, electronic structure, or reactivity of the this compound monomer have been published.

Known Experimental Data

A summary of the available experimental and computed data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | PubChem[4] |

| Molecular Weight | 316.31 g/mol | PubChem[4] |

| Melting Point | 318–320 °C | ResearchGate[1] |

| FT-IR (KBr, cm⁻¹) | ||

| O-H (acid) | 2511–3016 (broad) | ResearchGate[1] |

| C=O (acid) | 1678 | ResearchGate[1] |

| C=C (aromatic) | 1606 | ResearchGate[1] |

| C-O (ether) | 1249, 1170 | ResearchGate[1] |

Proposed Theoretical Investigations

To bridge the knowledge gap, a multi-faceted computational study is proposed. This investigation will focus on three key areas: conformational analysis, electronic structure and property prediction, and reactivity analysis.

Conformational Analysis

The flexible propane (B168953) linker in this compound allows for a multitude of conformations, which will significantly influence its behavior in solution and its packing in the solid state. A thorough conformational search is proposed to identify the low-energy conformers.

Experimental Protocol:

-

Initial Structure Generation: A 3D structure of this compound will be generated using molecular mechanics.

-

Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.

-

Geometry Optimization and Energy Refinement: The geometries of the identified unique conformers will be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Population Analysis: The relative populations of the conformers at a given temperature will be calculated based on their Boltzmann distribution.

Electronic Structure and Property Prediction

DFT calculations will be employed to determine the electronic properties of the most stable conformers. This will provide insights into the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Experimental Protocol:

-

Wavefunction and Electron Density Analysis: Perform single-point energy calculations on the optimized geometries of the lowest energy conformers to obtain the molecular orbitals and electron density.

-

Molecular Electrostatic Potential (MEP): Calculate the MEP to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Frontier Molecular Orbital (FMO) Analysis: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess the molecule's chemical reactivity and kinetic stability.

-

Spectroscopic Properties: Simulate the IR and NMR spectra and compare them with the available experimental data for validation of the computational methodology.

Reactivity Analysis

Understanding the reactivity of this compound is key to optimizing polymerization reactions and predicting potential degradation pathways.

Experimental Protocol:

-

Deprotonation Energies: Calculate the gas-phase and solution-phase acidity of the carboxylic acid protons to understand their reactivity in polymerization reactions.

-

Radical Stability: Investigate the stability of potential radical species that could be formed during degradation processes by calculating bond dissociation energies.

-

Reaction Pathway Analysis: For key polymerization steps, transition state theory can be employed to calculate activation energies and reaction rates.

Expected Outcomes

This proposed theoretical investigation is expected to yield a comprehensive understanding of the molecular properties of this compound. The anticipated outcomes include:

-

A detailed map of the conformational landscape, identifying the most stable conformers.

-

Prediction of key electronic properties, including reactivity indicators and simulated spectra.

-

Insights into the molecule's reactivity, guiding the synthesis of novel polymers.

This in-silico approach will provide a solid theoretical foundation to complement and guide future experimental work, ultimately accelerating the development of new materials based on this compound for drug delivery and other biomedical applications.

References

An In-depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane: From Discovery to Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(carboxyphenoxy)propane (CPP), a dicarboxylic acid monomer, has become a cornerstone in the development of biodegradable polyanhydrides for controlled drug delivery systems. Its history is intrinsically linked to the pioneering work in bioerodible polymers for medical applications. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of CPP, with a particular focus on its role in the formulation of advanced drug delivery matrices. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in the field.

Discovery and History

The development of this compound is not marked by a singular moment of discovery but rather evolved from the broader research into biodegradable polymers for therapeutic use. Its emergence is a key part of the history of polyanhydrides, a class of polymers investigated for their suitability in controlled drug release. Polyanhydrides were explored as a promising class of biodegradable polymers due to their characteristic water-labile anhydride (B1165640) bonds, which allow for surface erosion and predictable drug release kinetics.

The synthesis of CPP and its subsequent polymerization into polyanhydrides was a significant advancement. Aromatic polyanhydrides, such as those derived from CPP, were found to be highly crystalline and hydrophobic, leading to slow degradation rates. This property, when combined with more rapidly degrading aliphatic polyanhydrides like poly(sebacic acid), allowed for the tuning of degradation rates and, consequently, drug release profiles. This concept was pivotal in the development of clinically successful drug delivery systems. One of the most notable applications is in the Gliadel® wafer, an FDA-approved treatment for brain cancer, which utilizes a copolymer of CPP and sebacic acid to deliver a chemotherapeutic agent directly to the tumor site.[1][2][3]

Physicochemical Properties

This compound is a white crystalline solid. Its chemical structure and properties are well-characterized, making it a reliable monomer for polymer synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₆O₆ | [4][5] |

| Molecular Weight | 316.31 g/mol | [4][5] |

| CAS Number | 3753-81-9 | [4][5] |

| Melting Point | 310 °C (decomposes) | [5][6] |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [4] |

| Appearance | White crystalline powder | [7] |

| Solubility | Insoluble in water. Soluble in DMSO and DMF. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis reaction between 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459) in the presence of a base.[7][8]

Experimental Protocol for Synthesis

This protocol is adapted from established laboratory procedures.[8]

Materials:

-

4-hydroxybenzoic acid (HBA)

-

1,3-dibromopropane (DBP)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water (DI H₂O)

-

Hydrochloric acid (HCl)

-

Methanol

-

1000 mL 3-neck round bottom flask

-

Heating mantle

-

Condenser

-

Overhead stirrer

-

Addition funnel

Procedure:

-

Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 1000 mL 3-neck round bottom flask.

-

In a separate beaker, dissolve 110 g (2.75 moles) of NaOH in 400 mL of DI H₂O to prepare a 6.9 M solution. Caution: This reaction is exothermic. Dissolve the NaOH in stages and/or cool the solution.

-

Assemble the 3-neck flask in a heating mantle, fitted with a condenser and an overhead stirrer.

-

Slowly pour the NaOH solution into the flask and begin stirring to dissolve the HBA.

-

Fit the remaining neck of the flask with an addition funnel.

-

Begin heating the solution to a gentle reflux.

-

Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.

-

While maintaining reflux, add the 1,3-dibromopropane dropwise (approximately 8-10 drops per minute).

-

After the addition is complete, continue to reflux the solution overnight. A white precipitate should form.

-

After reflux, turn off the heat and allow the solution to cool to room temperature.

-

Slowly acidify the reaction mixture with concentrated HCl until the pH is approximately 2. This will precipitate the crude product.

-

Filter the white precipitate and wash thoroughly with cold water.

-

Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of synthesized CPP are confirmed using various analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

A small sample of dry CPP is mixed with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in an FT-IR spectrometer, and the spectrum is recorded.

Expected Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1605, 1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of CPP.

Experimental Protocol:

-

A small amount of CPP is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

~12.5 ppm: -COOH (s, 2H)

-

~7.9 ppm: Ar-H (d, 4H)

-

~7.0 ppm: Ar-H (d, 4H)

-

~4.2 ppm: -O-CH₂- (t, 4H)

-

~2.2 ppm: -CH₂- (quintet, 2H)

Application in Polyanhydride Synthesis for Drug Delivery

The primary application of CPP is as a monomer for the synthesis of polyanhydrides used in controlled drug delivery systems. It is often copolymerized with sebacic acid (SA) to form poly(CPP-SA).

Synthesis of Poly(CPP-SA)

Poly(CPP-SA) is typically synthesized via melt condensation polymerization.

Experimental Protocol:

-

CPP and SA are mixed in a desired molar ratio (e.g., 20:80 CPP:SA).

-

The mixture is heated with an excess of a dehydrating agent, such as acetic anhydride, to form acetylated prepolymers.

-

The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

-

The prepolymer mixture is then heated under high vacuum and high temperature (e.g., 180 °C) to induce melt condensation polymerization.

-

The polymerization is allowed to proceed for a set time to achieve the desired molecular weight.

-

The resulting poly(CPP-SA) polymer is then cooled and can be processed into various formulations.

Characterization of Poly(CPP-SA)

The resulting polymer is characterized to determine its molecular weight, thermal properties, and composition.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

¹H NMR Spectroscopy: To confirm the copolymer composition.

Biocompatibility and Degradation

Polyanhydrides derived from CPP are known for their excellent biocompatibility.[2][9] They undergo surface erosion in aqueous environments, hydrolyzing back to their constituent monomers, CPP and SA, which are considered non-toxic and are eliminated from the body.[3] The degradation rate can be controlled by altering the ratio of the hydrophobic CPP to the more hydrophilic SA in the copolymer.

Conclusion

This compound is a vital monomer in the field of biodegradable polymers for drug delivery. Its synthesis and properties have been extensively studied, leading to the development of safe and effective clinical products. The ability to tune the degradation rate and drug release profile of its copolymers, particularly with sebacic acid, has made it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding and practical protocols to aid in the continued exploration and application of this important molecule.

References

- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polyanhydride - Wikipedia [en.wikipedia.org]

- 4. 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS NO. 3753-81-9 | 1 3-BIS(P-CARBOXYPHENOXY)PROPANE | C17H16O6 [localpharmaguide.com]

- 7. researchgate.net [researchgate.net]

- 8. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane and its Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(carboxyphenoxy)propane (CPP), a key monomer in the development of biodegradable polyanhydrides for advanced drug delivery systems. This document details its chemical identity, physicochemical properties, synthesis, and its role in the formulation of controlled-release matrices.

Chemical Identity and Alternate Names

This compound is a dicarboxylic acid monomer that serves as a fundamental building block for various polymers. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Alternate Names and Identifiers for this compound

| Category | Name/Identifier |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid |

| Common Synonyms | 1,3-Bis(p-carboxyphenoxy)propane, 1,3-Bis-cpp, 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid, 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid, 4,4'-(Trimethylenedioxy)di-benzoic acid |

| CAS Number | 3753-81-9 |

| Molecular Formula | C17H16O6 |

| Molecular Weight | 316.31 g/mol |

| InChI Key | VBISQLWPGDULSX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O |

Physicochemical and Thermal Properties

The physicochemical properties of CPP and its resulting polymers are critical for their application in drug delivery. These properties influence the polymer's degradation rate, drug release kinetics, and overall biocompatibility. A summary of key quantitative data is presented in Table 2.

Table 2: Physicochemical and Thermal Properties of this compound (CPP) and Poly(CPP-SA)

| Property | Value | Notes |

| CPP Melting Point | 310 °C (lit.) | [1] |

| Poly(CPP-SA) Molecular Weight (Mw) | Up to 110,000 g/mol | Varies with synthesis conditions |

| Poly(CPP-SA) Crystallinity | Decreases with increasing CPP content | Amorphous at near-equal ratios of CPP and SA |

| Poly(CPP-SA) Glass Transition Temperature (Tg) | Varies with CPP:SA ratio | Generally low |

| Poly(CPP-SA) Melting Temperature (Tm) | Below 120 °C for amorphous copolymers | [2] |

Synthesis and Polymerization

Synthesis of this compound (CPP) Monomer

A common and scalable method for the synthesis of CPP involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a base.

Experimental Protocol: Synthesis of CPP

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and an overhead stirrer, dissolve 1.1 moles of 4-hydroxybenzoic acid in a 6.9 M solution of sodium hydroxide (B78521) in deionized water.

-

Heating: Heat the mixture to a gentle reflux using a heating mantle.

-

Addition of Alkylating Agent: Slowly add 0.5 moles of 1,3-dibromopropane to the refluxing solution via an addition funnel at a rate of approximately 8-10 drops per minute.

-

Overnight Reflux: Once the addition is complete, continue to reflux the reaction mixture overnight. A white precipitate should form during the reaction or upon cooling.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to collect the precipitate.

-